cyclohexyl{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}methanone
Description
Properties
IUPAC Name |
cyclohexyl-[4-(1-methylindole-3-carbonyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-22-15-18(17-9-5-6-10-19(17)22)21(26)24-13-11-23(12-14-24)20(25)16-7-3-2-4-8-16/h5-6,9-10,15-16H,2-4,7-8,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWJGZGEUXNMKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)N3CCN(CC3)C(=O)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}methanone typically involves multiple steps, starting with the preparation of the indole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the indole intermediate .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and solvent systems used in the reactions. Catalysts and reagents are selected to minimize side reactions and improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}methanone can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different functional groups, such as aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes present in the compound to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or sulfonates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-3-carboxaldehyde or indole-3-carboxylic acid .
Scientific Research Applications
Mechanism of Action
The mechanism of action of cyclohexyl{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets. The indole moiety can bind to receptors or enzymes, modulating their activity . The piperazine ring may enhance the compound’s binding affinity and selectivity for certain targets . The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Key Structural Features:
- Piperazine core : Facilitates hydrogen bonding and electrostatic interactions.
- Cyclohexyl group : Enhances lipophilicity, influencing pharmacokinetic properties like membrane permeability .
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is best understood through comparison with analogs (Table 1).
Table 1: Comparative Analysis of Key Compounds
Structural and Functional Differences
Substituent Position on Indole :
- The target compound’s indole-3-carbonyl group distinguishes it from analogs with indole-2 or -4 substitutions (e.g., ). This positional variance may alter receptor binding specificity.
- Example: Indole-3-substituted compounds show higher affinity for serotonin receptors compared to indole-2 derivatives .
Cyclohexyl vs.
Biological Activity Profiles: Antimicrobial Activity: Chlorophenyl-substituted analogs (e.g., ) exhibit stronger antimicrobial effects due to halogen-induced electron withdrawal. Anticancer Potential: Phenylcarbonyl derivatives () demonstrate tubulin polymerization inhibition, a mechanism absent in cyclohexyl-substituted compounds.
Pharmacokinetic and Thermodynamic Properties
Biological Activity
Cyclohexyl{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}methanone is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the context of cannabinoid receptor modulation and its implications for therapeutic applications. This article reviews the biological activity of this compound, focusing on its interaction with cannabinoid receptors, potential therapeutic effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a cyclohexyl group attached to a piperazine ring, which is further substituted with an indole moiety. Its chemical structure can be represented as follows:
Interaction with Cannabinoid Receptors
This compound has shown significant binding affinity for the cannabinoid receptor type 1 (CB1). Studies indicate that it acts as an inverse agonist at this receptor, which is associated with various physiological effects including appetite regulation and pain modulation. The binding affinity (Ki value) reported for this compound at CB1 is approximately 220 nM, indicating a selective interaction over cannabinoid receptor type 2 (CB2) .
Therapeutic Implications
The inverse agonist activity of this compound suggests potential applications in treating obesity and related metabolic disorders. Unlike first-generation CB1 antagonists, which have been associated with psychiatric side effects, this compound may offer a safer alternative by acting peripherally rather than centrally .
Study 1: Anorectic Effects
A study published in the Journal of Pharmacology investigated the anorectic effects of various CB1 inverse agonists, including this compound. The results demonstrated that this compound significantly reduced food intake in animal models without inducing the adverse psychiatric effects commonly associated with central CB1 antagonism .
Study 2: Pain Management
Another research effort focused on the analgesic properties of the compound. In preclinical trials, it was found to reduce pain responses in models of inflammatory pain, suggesting that it may serve as an effective analgesic agent through its action on the endocannabinoid system .
Data Table: Biological Activities and Effects
Q & A
Q. What are the recommended synthetic routes for cyclohexyl{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}methanone?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Friedel-Crafts acylation to introduce the cyclohexyl group to the indole core, as demonstrated in similar indole-piperazine hybrids (e.g., cyclohexyl(1-methyl-1H-indol-3-yl)methanone, yielding ~50% via AlCl3 catalysis) .
- Step 2 : Piperazine functionalization via amide coupling using carbonylating agents (e.g., EDCI/HOBt) to attach the 1-methylindole moiety to the piperazine ring .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the final product.
Key reagents: 1-methylindole-3-carboxylic acid, cyclohexylpiperazine, and coupling agents.
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Structural confirmation employs:
- 1H/13C NMR : Assign peaks for indole (δ 7.2–8.4 ppm), piperazine (δ 2.5–3.5 ppm), and cyclohexyl protons (δ 1.0–2.0 ppm) .
- IR Spectroscopy : Confirm carbonyl stretching (~1650–1700 cm⁻¹) and indole N–H (~3400 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification (e.g., [M+H]+ expected for C22H28N3O2: 366.2175) .
Advanced Research Questions
Q. How can computational methods predict the compound’s biological targets and binding modes?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to screen against targets (e.g., GPCRs, kinases) with known piperazine-indole interactions (e.g., IMPDH in Mycobacterium tuberculosis ).
- Molecular Dynamics (MD) Simulations : Assess binding stability (50–100 ns trajectories) in explicit solvent (TIP3P water model) using GROMACS .
- Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonds with indole N–H, hydrophobic contacts with cyclohexyl) using Schrödinger Suite .
Q. What strategies resolve contradictions in reported bioactivity data for structurally similar compounds?
- Methodological Answer :
- Assay Replication : Reproduce studies under standardized conditions (e.g., ATP levels in kinase assays, cell line authentication) .
- Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance) for binding affinity and cell-based viability assays (MTT/XTT) .
- Structural Analysis : Compare crystallographic data (if available) or DFT-optimized geometries to identify conformational impacts on activity .
Q. How to optimize reaction yields for large-scale synthesis without compromising purity?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., FeCl3 vs. AlCl3) for Friedel-Crafts efficiency; AlCl3 may improve acylation yields (50%→70%) .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 12 hrs) for amide coupling steps .
- Purification : Switch from column chromatography to preparative HPLC for higher-purity batches (>98%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
